Tenofovir Disoproxil Dimer

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKBWQXBSICEQ-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N10O20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730418 | |

| Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093279-76-5 | |

| Record name | Tenofovir disoproxil fumarate impurity J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR DISOPROXIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Dimer

Introduction: The Significance of Tenofovir Disoproxil Dimer in Drug Development

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely used in the treatment of HIV and Hepatitis B infections. As a prodrug of tenofovir, its efficacy is well-established. However, the manufacturing process of TDF is not without its complexities, leading to the formation of various impurities that must be rigorously controlled to ensure the safety and quality of the final drug product. Among these, the this compound stands out as a critical process-related impurity.

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights to aid in the robust identification and control of this impurity.

The Genesis of the Dimer: A Mechanistic Perspective

The formation of the this compound is intrinsically linked to the presence of formaldehyde, which can be generated from the degradation of TDF or its intermediates. The dimer is formed through the methylene linkage of two tenofovir disoproxil molecules at the N6 position of the adenine base. Understanding this formation mechanism is paramount for developing effective control strategies during drug manufacturing.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound as a reference standard is crucial for its use in analytical method development and validation. The following protocol is a synthesis of methodologies described in the scientific literature, particularly in patent documents outlining the preparation of TDF impurities.[1][2]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials and Reagents:

-

Tenofovir Disoproxil Fumarate (TDF)

-

Paraformaldehyde

-

Acetonitrile (reaction solvent)

-

Formic Acid (catalyst)

-

Ethyl Acetate

-

Methanol

-

Silica Gel for column chromatography

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tenofovir Disoproxil Fumarate in acetonitrile.

-

Addition of Reagents: To this solution, add paraformaldehyde and a catalytic amount of formic acid. The molar ratio of TDF to paraformaldehyde is a critical parameter that should be carefully controlled to favor dimer formation.

-

Reaction Conditions: Heat the reaction mixture to 50-70°C under an inert atmosphere (e.g., nitrogen) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The crude product can be obtained by removing the solvent under reduced pressure.

-

Extraction: The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

Purification: Isolating the Dimer

The crude product from the synthesis will contain unreacted starting material, the desired dimer, and potentially other side products. Purification is essential to obtain a high-purity reference standard. Column chromatography is the method of choice for this purpose.

Column Chromatography Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate and methanol. The polarity of the mobile phase should be gradually increased to separate the components based on their affinity for the stationary phase. The dimer, being more polar than the TDF monomer, will elute later.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure dimer.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization: Confirming the Identity and Purity

A battery of analytical techniques is employed to confirm the structure and assess the purity of the synthesized dimer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification. A well-developed HPLC method should be able to separate the dimer from the monomer and other related impurities.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dimer. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Expected Mass Spectral Data:

-

Molecular Formula: C₃₉H₆₀N₁₀O₂₀P₂[3]

-

Molecular Weight: 1050.9 g/mol [3]

-

Expected Ion: The ESI-MS spectrum run in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 1051.9.

Sources

An In-depth Technical Guide to Tenofovir Disoproxil Dimer: Structure, Formation, and Analytical Control

This technical guide provides a comprehensive overview of Tenofovir Disoproxil Dimer, a critical process-related impurity and degradation product of Tenofovir Disoproxil Fumarate (TDF). TDF is a widely used antiretroviral prodrug for the treatment of HIV and Hepatitis B infections.[1][2][3][4][5] For researchers, drug development professionals, and quality control scientists, a thorough understanding of this dimer impurity is paramount for ensuring the safety, efficacy, and stability of TDF-containing drug products.

Introduction: The Significance of Impurity Profiling in Tenofovir Disoproxil Fumarate

Tenofovir Disoproxil Fumarate is the fumaric acid salt of the bis-isopropoxycarbonyloxymethyl (bis-POC) ester prodrug of tenofovir.[4][5] This esterification significantly enhances the oral bioavailability of the parent drug, tenofovir, which is a nucleotide reverse transcriptase inhibitor.[4][5] The inherent chemical structure of TDF, however, makes it susceptible to degradation under various conditions, including exposure to moisture and heat.[6] This degradation can lead to the formation of several impurities, one of the most significant being the this compound.

The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory agencies mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs) and their formulations. This guide focuses specifically on the this compound, providing in-depth information on its chemical identity, mechanism of formation, and the analytical strategies required for its detection and quantification.

Chemical Structure and Physicochemical Properties

The this compound is a complex molecule formed from two molecules of tenofovir disoproxil linked by a methylene bridge. It is also referred to as Tenofovir Disoproxil Fumarate Impurity J in some pharmacopeial contexts.[2][7]

Molecular Structure

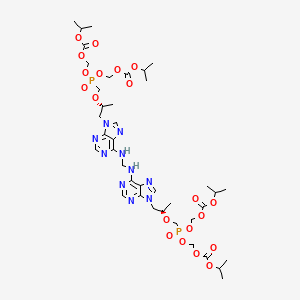

The chemical structure of the this compound is presented below. This diagram illustrates the linkage of two tenofovir disoproxil molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.

| Property | Value | Source |

| Chemical Name | [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | PubChem[7] |

| Molecular Formula | C39H60N10O20P2 | PubChem[7], Caming Pharmaceutical Ltd[8] |

| Molecular Weight | 1050.9 g/mol | PubChem[7], Caming Pharmaceutical Ltd[8] |

| CAS Number | 1093279-76-5 | PubChem[7], Caming Pharmaceutical Ltd[8] |

| Appearance | Off-White to Pale Yellow Solid | ChemicalBook[9], Pharmaffiliates[10] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[11] |

| Predicted Boiling Point | 1024.6 ± 75.0 °C | ChemicalBook[11] |

| Predicted Density | 1.48 ± 0.1 g/cm3 | ChemicalBook[11] |

| Predicted pKa | 3.19 ± 0.10 | ChemicalBook[11] |

Mechanism of Formation

The formation of the this compound is primarily a consequence of the degradation of the TDF molecule. The disoproxil groups, which are crucial for the prodrug's bioavailability, are susceptible to hydrolysis. This hydrolysis can release formaldehyde, which then acts as a linking agent between two molecules of tenofovir disoproxil.[6]

The proposed mechanism involves the following key steps:

-

Hydrolysis of the Disoproxil Group: Under the influence of moisture, the ester linkages in the disoproxil moiety can hydrolyze, leading to the formation of an unstable intermediate and ultimately releasing formaldehyde.

-

Reaction with Formaldehyde: The liberated formaldehyde can then react with the amino group of the adenine base in two separate TDF molecules, forming a methylene bridge and resulting in the dimer.

This degradation pathway is particularly relevant under conditions of thermal stress and high humidity, highlighting the importance of controlled storage conditions for TDF and its formulations.[1][3]

Caption: Proposed formation pathway of this compound.

A patented synthesis method for the dimer impurity involves reacting tenofovir with paraformaldehyde in the presence of an acid, followed by reaction with chloromethyl isopropyl carbonate.[12][13] This synthetic route provides a means to produce the dimer as a reference standard for analytical purposes.

Analytical Methodologies for Detection and Quantification

The control of this compound as an impurity necessitates robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.[14][15][16]

Experimental Protocol: A Representative RP-HPLC Method

The following protocol outlines a general approach for the separation and quantification of this compound in a TDF drug substance or product. This method is illustrative and should be optimized and validated for specific applications.

Objective: To develop a stability-indicating reversed-phase HPLC method for the determination of this compound in the presence of Tenofovir Disoproxil Fumarate.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Reference standards for Tenofovir Disoproxil Fumarate and this compound

-

HPLC grade acetonitrile, methanol, and water

-

Ammonium formate or phosphate buffer components

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1 M Ammonium formate buffer (pH 4.0) | Provides good buffering capacity and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile/Methanol mixture | Organic modifiers to elute the analytes from the C18 stationary phase. |

| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | To ensure the separation of the more polar TDF from the less polar dimer and other impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to achieve good separation efficiency. |

| Column Temperature | 35 °C | To ensure reproducible retention times and peak shapes. |

| Detection Wavelength | 260 nm | The UV maximum for the adenine chromophore present in both TDF and the dimer.[15][17] |

| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standards of TDF and the dimer in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the TDF drug substance or a powdered tablet sample in the diluent to a known concentration.

4. Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and excipients.

-

Linearity: Establish a linear relationship between the concentration of the dimer and the peak area over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically by spiking experiments.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the dimer that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: Workflow for the analysis of this compound.

Impact on Drug Quality and Safety

The presence of the this compound is a critical quality attribute for TDF. As a process-related impurity and a degradation product, its levels must be strictly controlled to ensure the safety and efficacy of the drug. While specific toxicological data for the dimer is not extensively published in the provided search results, it is a general principle in pharmaceutical development that impurities should be minimized. The formation of the dimer reduces the amount of the active drug, potentially impacting its therapeutic efficacy.

The minimization of the dimer impurity can be achieved through optimized synthesis processes that reduce its formation and by using appropriate packaging and storage conditions to prevent degradation of the final drug product.

Conclusion

This compound is a significant impurity in the production and storage of Tenofovir Disoproxil Fumarate. A thorough understanding of its chemical structure, formation mechanism, and analytical control is essential for ensuring the quality, safety, and efficacy of this vital antiretroviral medication. The implementation of robust, validated analytical methods, such as the HPLC method described, is crucial for monitoring and controlling the levels of this impurity in both the drug substance and the final pharmaceutical product. Continued research into the degradation pathways of TDF and the biological activity of its impurities will further contribute to the development of safer and more effective therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Caming Pharmaceutical Ltd. This compound CAS 1093279-76-5. [Link]

-

Semantic Scholar. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [Link]

-

SynZeal. This compound | 1093279-76-5. [Link]

- Google Patents.

-

Patsnap. Synthesis method of tenofovir disoproxil fumarate dimer impurity. [Link]

-

PubMed. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [Link]

-

RSC Publishing. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [Link]

-

Allmpus. Tenofovir disoproxil impurity C. [Link]

-

MDPI. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. [Link]

-

EliteSynth Laboratories. Tenofovir Disoproxil Fumarate IP Impurity C. [Link]

-

Chemsrc. This compound | CAS#:1093279-76-5. [Link]

-

PMC - NIH. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. [Link]

-

Pharmaffiliates. Tenofovir-impurities. [Link]

-

Venkatasai Life Sciences. This compound. [Link]

-

TSI Journals. Industrially viable synthesis of tenofovir a key intermediat. [Link]

- Google Patents.

-

ChemRxiv. An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. [Link]

-

ResearchGate. Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. [Link]

-

Veeprho. Tenofovir Mixed Dimer | CAS 1093279-77-6. [Link]

-

Periódicos Científicos da UFRGS. Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. [Link]

-

CORE. A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. [Link]

-

SynThink Research Chemicals. Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer | 1093279-77-6. [Link]

-

ResearchGate. A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. [Link]

-

Wikipedia. Tenofovir disoproxil. [Link]

-

PMC - NIH. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. [Link]

-

Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

-

Pharmaffiliates. CAS No : 1093279-76-5 | Product Name : this compound. [Link]

Sources

- 1. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism | Semantic Scholar [semanticscholar.org]

- 2. This compound | 1093279-76-5 [chemicea.com]

- 3. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C39H60N10O20P2 | CID 58850801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caming.com [caming.com]

- 9. This compound | 1093279-76-5 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound CAS#: 1093279-76-5 [m.chemicalbook.com]

- 12. CN106749409A - A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity - Google Patents [patents.google.com]

- 13. Synthesis method of tenofovir disoproxil fumarate dimer impurity - Eureka | Patsnap [eureka.patsnap.com]

- 14. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. seer.ufrgs.br [seer.ufrgs.br]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

The Unwanted Handshake: A Technical Guide to the Formation of Tenofovir Disoproxil Dimer from Tenofovir Disoproxil Fumarate

Foreword: Understanding the Imperative of Impurity Profiling

In the landscape of antiretroviral therapy, Tenofovir Disoproxil Fumarate (TDF) stands as a cornerstone, a potent nucleotide reverse transcriptase inhibitor that has transformed the management of HIV-1 and chronic hepatitis B infections. However, the very chemical architecture that endows TDF with its therapeutic efficacy—the disoproxil prodrug moiety designed to enhance oral bioavailability—also presents a vulnerability. The stability of the TDF molecule is not absolute, and under certain conditions, it can undergo degradation, leading to the formation of impurities. Among these, the Tenofovir Disoproxil Dimer, also known as Tenofovir Disoproxil Related Compound D, is of significant interest due to its potential impact on the quality, safety, and efficacy of the drug product.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of facts to provide a deep, mechanistic understanding of the formation of the this compound. By elucidating the "why" behind the "how," this guide aims to empower its audience with the knowledge to anticipate, control, and mitigate the formation of this critical impurity, thereby ensuring the integrity of TDF-based therapies.

Molecular Architecture: A Tale of Two Molecules

To comprehend the formation of the dimer, we must first appreciate the structures of the parent molecule, Tenofovir Disoproxil, and the resulting dimeric impurity.

1.1. Tenofovir Disoproxil Fumarate (TDF): The Prodrug

Tenofovir, the active antiviral agent, is a phosphonate nucleotide analogue. Its inherent polarity and negative charge at physiological pH limit its oral absorption. To overcome this, it is formulated as the disoproxil prodrug. Two isopropyloxycarbonyloxymethyl (POC) groups are attached to the phosphonate moiety, masking its charge and increasing its lipophilicity. The fumarate salt form enhances the stability and solubility of the compound[1].

Chemical Structure of Tenofovir Disoproxil:

Caption: Generalized structure of the this compound.

The Formation Mechanism: A Step-by-Step Elucidation

The formation of the this compound is not a spontaneous event but a consequence of a specific chemical cascade. The central player in this process is formaldehyde, a reactive aldehyde that acts as the linker between two TDF molecules. The overall mechanism can be dissected into two key stages: the generation of formaldehyde and the subsequent condensation reaction.

2.1. Stage 1: The Genesis of Formaldehyde via Hydrolysis

The source of the formaldehyde is the hydrolysis of the isopropyloxycarbonyloxymethyl (POC) prodrug moiety of TDF itself. This degradation is particularly pronounced in the presence of moisture and can be influenced by pH and temperature.[2][3]

The proposed mechanism for the hydrolysis of the POC group to generate formaldehyde is as follows:

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbonyl carbon of the carbonate group in the POC moiety. This step is often the rate-limiting step and is susceptible to both acid and base catalysis.

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of an unstable tetrahedral intermediate.

-

Collapse of the Intermediate and Release of Isopropanol and Carbon Dioxide: The tetrahedral intermediate collapses, leading to the release of isopropanol and an unstable carbonic acid derivative.

-

Formation of a Hemiacetal: The resulting intermediate rearranges to form a hemiacetal.

-

Decomposition to Formaldehyde: The hemiacetal is unstable and readily decomposes to yield formaldehyde and the corresponding phosphonate monoester.

This process can occur for both POC groups, leading to the progressive degradation of TDF to its monoester and eventually to tenofovir itself.

Caption: Generation of Formaldehyde from TDF.

2.2. Stage 2: The Dimerization Condensation Reaction

Once formaldehyde is present, it can readily react with the primary amine (N6-amino group) of the adenine base of two separate TDF molecules. This is a classic example of a Mannich-type condensation reaction.

The proposed mechanism for the dimerization is as follows:

-

Nucleophilic Attack by the Amino Group: The N6-amino group of a TDF molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde.

-

Formation of a Hemiaminal Intermediate: This attack forms an unstable hemiaminal (N,O-acetal) intermediate.

-

Dehydration and Formation of a Schiff Base (Imine): The hemiaminal readily loses a molecule of water to form a reactive Schiff base or iminium ion.

-

Nucleophilic Attack by a Second TDF Molecule: The N6-amino group of a second TDF molecule then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base.

-

Formation of the Methylene-Bridged Dimer: This final nucleophilic attack results in the formation of the stable methylene-bridged this compound.

Caption: Experimental workflow for stress testing and analysis of TDF.

4.2. Analytical Methodologies for Dimer Detection and Characterization

A robust analytical method is paramount for the accurate quantification and unambiguous identification of the this compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the workhorse for separating the dimer from the parent TDF and other degradation products.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: UV detection at a wavelength of approximately 260 nm is suitable for quantifying both TDF and the dimer. [4][5][6][7] 4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of the dimer. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural information. [8][9][10] 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC) is the gold standard for unambiguous structure determination. It provides detailed information about the connectivity of atoms within the molecule, allowing for the definitive confirmation of the methylene bridge in the dimer structure. [11]

Concluding Remarks: From Understanding to Control

The formation of the this compound is a well-defined chemical process initiated by the hydrolysis of the prodrug moiety to generate formaldehyde, which then acts as a cross-linking agent. The propensity for this degradation pathway is highly dependent on environmental factors, particularly moisture and pH, as well as the composition of the pharmaceutical formulation.

As Senior Application Scientists, our role extends beyond mere analysis to the proactive application of this knowledge. By understanding the intricate mechanism of dimer formation, we can:

-

Inform Formulation Development: Guide the selection of non-hygroscopic excipients and appropriate stabilizers to create a more robust drug product.

-

Optimize Manufacturing Processes: Recommend processing conditions that minimize exposure to moisture and high temperatures.

-

Establish Meaningful Stability Studies: Design and execute forced degradation studies that are mechanistically relevant and predictive of long-term stability.

-

Develop and Validate Robust Analytical Methods: Ensure that the analytical tools are in place for the accurate and reliable monitoring of this critical impurity.

Ultimately, a thorough understanding of the formation of the this compound is not an academic exercise but a practical necessity. It is a critical component of ensuring the quality, safety, and efficacy of a life-saving medication, a testament to the vital role of rigorous scientific inquiry in drug development.

References

-

Deepak Panmand et al. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance . Der Pharma Chemica, 2016, 8 (1):338-343. [Link]

-

development and validation of rp-hplc method for the determination of tenofovir disoproxil in bulk and in pharmaceutical formulation . TSI Journals. [Link]

-

Lee, H. K., et al. Development of stabilized tenofovir disoproxil tablet: degradation profile, stabilization, and bioequivalence in beagle dogs . Drug Design, Development and Therapy, 2017, 11, 2655–2666. [Link]

-

Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities . TSI Journals. [Link]

-

Tenofovir disoproxil . Wikipedia. [Link]

-

Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating . ResearchGate. [Link]

-

Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate . ResearchGate. [Link]

-

Ripin, D. H., et al. Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale . Organic Process Research & Development, 2010, 14(5), 1194-1201. [Link]

-

Havele, S. S., & Dhaneshwar, S. R. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation . ISRN Chromatography, 2012, 2012, 985268. [Link]

-

Debaje, P. D., & Chavan, H. H. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . Asian Journal of Pharmaceutical Research and Development, 2020, 8(2), 21-25. [Link]

-

Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . Asian Journal of Pharmaceutical Research and Development. [Link]

-

Silva, J. A., et al. Evaluation of degradation kinetics and physicochemical stability of tenofovir . Journal of Pharmaceutical and Biomedical Analysis, 2014, 98, 257-263. [Link]

-

Development of stabilized tenofovir disoproxil tablet: degradation profile, stabilization, and bioequivalence in beagle dogs . Semantic Scholar. [Link]

-

Ranga, M., et al. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism . AAPS PharmSciTech, 2023, 24(6), 139. [Link]

-

Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . ResearchGate. [Link]

-

Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer . SynThink Research Chemicals. [Link]

-

Kurmi, M., et al. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry . RSC Advances, 2015, 5(116), 96117-96129. [Link]

-

Rezk, M. R., et al. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form . Journal of Taibah University Medical Sciences, 2015, 10(4), 481-487. [Link]

-

PHARMACEUTICAL SCIENCES . iajps. [Link]

-

INFLUENCE OF MICROCRYSTALLINE CELLULOSE MODIFICATION ON THE PHYSICAL PARAMETERSí STABILITY OF DIRECTLY COMPRESSED PLACEBO TABLETS . Polish Pharmaceutical Society. [Link]

-

Sladkova, V., et al. Solid Forms of Tenofovir Disoproxil Fumarate, Their Mutual Conversion, and Stabilization of Form I in Formulation . Journal of Pharmaceutical Sciences, 2016, 105(9), 2733-2740. [Link]

-

STUDY ON THE EFFECTS OF VARIOUS DISINTEGRANTS ON AMOXICILLIN TRIHYDRATE DISPERSIBLE TABLETS . CORE. [Link]

-

A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy . PharmaInfo. [Link]

-

Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method . Asian Journal of Pharmaceutical Research and Development. [Link]

-

Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry . ResearchGate. [Link]

-

Sutar Shubhangi, et al. Tenofovir Disoproxil Fumarate Degradation Study . Ubuy Botswana. [Link]

-

Effect of microcrystalline cellulose ( X ) and croscarmellose sodium ( X ) on dextromethorphan hydrobromide ODTs properties. 1 2 . ResearchGate. [Link]

-

This compound . SynZeal. [Link]

-

7) Common 2D (COSY, HSQC, HMBC) . SDSU NMR Facility – Department of Chemistry. [Link]

-

Synthesis method of tenofovir disoproxil fumarate dimer impurity . Eureka | Patsnap. [Link]

-

Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS . ResearchGate. [Link]

Sources

- 1. ajprd.com [ajprd.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. ptfarm.pl [ptfarm.pl]

- 6. hakon-art.com [hakon-art.com]

- 7. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

"Tenofovir Disoproxil Dimer" CAS number and molecular weight

An In-Depth Technical Guide to Tenofovir Disoproxil Dimer

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, genesis, synthesis, and analytical control strategies, grounding all claims in authoritative sources.

Introduction: The Significance of a Dimeric Impurity

Tenofovir Disoproxil Fumarate is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B.[1][2] As a prodrug, it is metabolized to tenofovir, which then acts as a nucleotide reverse transcriptase inhibitor to halt viral replication.[1][2][3] The manufacturing process of such a vital active pharmaceutical ingredient (API) is complex and can lead to the formation of various impurities.[4] Among these, this compound (CAS No. 1093279-76-5) is a significant process-related impurity that requires meticulous control and characterization.[5][6]

The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Regulatory bodies like the ICH mandate strict control over impurities. Therefore, understanding the formation, synthesis, and analytical quantification of the this compound is not merely an academic exercise; it is a critical component of ensuring the quality and safety of TDF for patients worldwide. This guide serves as a technical resource for scientists tasked with this challenge.

Physicochemical Properties and Identification

Accurate identification is the first step in controlling any chemical entity. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1093279-76-5 | [5][7][8][9][10][11] |

| Molecular Formula | C₃₉H₆₀N₁₀O₂₀P₂ | [5][7][8][10][12] |

| Molecular Weight | 1050.91 g/mol | [5][8][12] |

| IUPAC Name | 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide | [5][7] |

| Synonyms | Tenofovir Disoproxil Fumarate Impurity J | [5] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Solubility | Soluble in Acetonitrile | [12] |

Genesis of the Dimer: A Mechanistic Perspective

The formation of the this compound is intrinsically linked to the synthesis of the parent drug. A key step in TDF synthesis involves the esterification of Tenofovir (PMPA) with chloromethyl isopropyl carbonate (CMIC) to attach the two "disoproxil" prodrug moieties.[4][13] The dimer impurity arises from an intermolecular reaction where two molecules of tenofovir are linked together.

Patents describing the synthesis of TDF impurities suggest that the dimer is formed when a reactive intermediate, potentially involving formaldehyde or a formaldehyde equivalent, links two tenofovir molecules.[14][15] This side reaction competes with the desired esterification process. The use of phase transfer catalysts and specific bases in the main reaction is intended to improve the yield of the desired monomeric TDF and minimize the formation of such dimeric impurities.[4]

Caption: Formation pathway of TDF and the Dimer impurity.

Reference Standard Synthesis Protocol

To accurately quantify this impurity in TDF batches, a pure reference standard of the this compound is required.[6] The synthesis generally involves two key stages as outlined in patent literature.[14][15]

Expert Insight: The rationale for this two-step process is control. The first step creates the methylene bridge between two tenofovir molecules under acidic conditions. The second step performs the disoproxil esterification on the pre-formed dimer, which is a more controlled route than trying to isolate the dimer from a complex TDF reaction mixture.

Step 1: Formation of the Methylene-Bridged Tenofovir Dimer

-

Reaction Setup: In a 250mL four-neck flask under an inert atmosphere, add paraformaldehyde (5g) to 150mL of 15% (v/v) hydrochloric acid at room temperature.[14]

-

Dissolution: Heat the mixture to 35-40°C and stir for approximately 1 hour until the paraformaldehyde is completely dissolved.

-

Reactant Addition: Cool the solution to 10-15°C. At this temperature, add Tenofovir (10g) to the reaction mixture.[14]

-

Reaction: Maintain the reaction at 10-15°C with continuous stirring for 48 hours.

-

Work-up: After the reaction is complete, remove the hydrochloric acid by vacuum distillation to obtain the crude intermediate (Formula III in the cited patent).[15]

Step 2: Esterification to Yield this compound

-

Reaction Setup: The crude intermediate from Step 1 is dissolved in an appropriate aprotic solvent (e.g., N-methyl-2-pyrrolidone).

-

Reagent Addition: Add chloromethyl isopropyl carbonate (CMIC) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[14] A non-nucleophilic base (e.g., diisopropylethylamine) is added to neutralize the acid formed during the reaction.

-

Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable technique like HPLC.

-

Purification: The final product is isolated and purified using column chromatography to achieve a purity of >90%, suitable for use as an analytical reference standard.[14][15]

Analytical Characterization and Quantification Workflow

A robust, stability-indicating analytical method is crucial for quantifying the dimer impurity in TDF API and finished drug products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.

Expert Insight: The choice of a C18 column is based on its versatility and effectiveness in separating non-polar to moderately polar compounds like TDF and its related substances.[16] A gradient elution is necessary to resolve the less polar dimer from the main TDF peak and other potential impurities within a reasonable run time. The UV detection wavelength of 260 nm is chosen because it is near the absorbance maximum for the purine chromophore present in tenofovir and its derivatives.[16][17]

Proposed RP-HPLC Method Protocol:

-

Instrumentation: A UHPLC or HPLC system equipped with a UV or DAD detector.[18]

-

Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., HiQSil C18HS).[16]

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[16]

-

Mobile Phase B: Acetonitrile.[16]

-

Gradient Elution:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-

20-22 min: 70% to 30% B

-

22-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 260 nm.[18]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh TDF drug substance and dissolve in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

Caption: Workflow for the quantification of this compound.

Conclusion

This compound is a critical process impurity that must be monitored and controlled during the manufacture of Tenofovir Disoproxil Fumarate. Its effective management relies on a thorough understanding of its formation, the availability of a high-purity reference standard for analytical purposes, and a validated, stability-indicating HPLC method for its quantification. This guide provides the foundational knowledge and actionable protocols necessary for drug development professionals to ensure the quality, safety, and regulatory compliance of TDF-based medicines.

References

- SynZeal. (n.d.). This compound | 1093279-76-5.

- Chemicea. (n.d.). This compound | 1093279-76-5.

- Daicel Pharma Standards. (n.d.). This compound.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 1093279-76-5.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity. CN109851720A.

-

Patsnap. (n.d.). Synthesis method of tenofovir disoproxil fumarate dimer impurity. Eureka. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound | 1093279-76-5.

- Venkatasai Life Sciences. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 1093279-77-6 Tenofovir disoproxil soproxil dimer.

- SynThink Research Chemicals. (n.d.). Tenofovir EP Impurities & USP Related Compounds.

- Acanthus Research. (n.d.). This compound.

- SEINE PHARMA. (n.d.). CAS 1093279-76-5 this compound.

- TSI Journals. (2014). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Organic Chemistry: An Indian Journal.

- ChemRxiv. (2021). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines.

- Google Patents. (n.d.). Process for the preparation of tenofovir disoproxil fumarate. US20130005969A1.

-

Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

- Periódicos Científicos da UFRGS. (2018).

- International Journal of Pharmacy and Biological Sciences. (2018).

- YouTube. (2025, March 16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses.

- SynThink Research Chemicals. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity I; Tri-POC Tenofovir Dimer | 1093279-77-6.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?. Retrieved from [Link]

- CORE. (2020).

Sources

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 5. This compound | 1093279-76-5 [chemicea.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | 1093279-76-5 | SynZeal [synzeal.com]

- 8. This compound | C39H60N10O20P2 | CID 58850801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1093279-76-5 [chemicalbook.com]

- 10. This compound - Acanthus Research [acanthusresearch.com]

- 11. CAS 1093279-76-5 this compound [seinepharma.com]

- 12. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. CN106749409A - A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity - Google Patents [patents.google.com]

- 15. Synthesis method of tenofovir disoproxil fumarate dimer impurity - Eureka | Patsnap [eureka.patsnap.com]

- 16. ijpbs.com [ijpbs.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. seer.ufrgs.br [seer.ufrgs.br]

Spectroscopic and Spectrometric Characterization of Tenofovir Disoproxil Dimer: An In-Depth Technical Guide

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, widely prescribed for the management of HIV-1 and chronic hepatitis B infections. As a prodrug of Tenofovir, its efficacy is well-established. However, the stability and purity of the active pharmaceutical ingredient (API) are critical for ensuring patient safety and therapeutic effectiveness. During the synthesis, storage, and formulation of TDF, various related substances and degradation products can emerge. Among these is the Tenofovir Disoproxil Dimer, a known process impurity and potential degradant.

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric methods used to identify and characterize the this compound. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the expected data and their interpretation. This document is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of TDF and its impurities.

The formation of the this compound is understood to occur via the hydrolysis of the disoproxil moiety, leading to the release of formaldehyde, which can then mediate the dimerization of two Tenofovir Disoproxil molecules.[1] Understanding the structure of this dimer is paramount for controlling its levels in the final drug product.

Chemical Structure and Properties

The this compound is a complex molecule with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C39H60N10O20P2 | PubChem |

| Molecular Weight | ~1050.9 g/mol | PubChem |

| CAS Number | 1093279-76-5 | Pharmaffiliates[2] |

Below is a diagram illustrating the chemical structure of the this compound.

Caption: A simplified representation of the this compound, highlighting the two monomeric units connected by a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the this compound, both ¹H and ¹³C NMR would be essential for unambiguous identification.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound impurity in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data

Based on the structure of Tenofovir Disoproxil and its known impurities, the following proton signals are anticipated for the dimer. The key differentiating feature would be the appearance of a new signal corresponding to the methylene bridge linking the two adenine moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | singlet | 2H | Adenine H-2 |

| ~8.0 | singlet | 2H | Adenine H-8 |

| ~6.0 | broad singlet | 4H | -NH₂ |

| ~5.6 | multiplet | 8H | O-CH₂-O |

| ~5.0 | multiplet | 4H | -CH(CH₃)₂ |

| ~4.3-4.5 | multiplet | 4H | N-CH₂ |

| ~4.0-4.2 | multiplet | 4H | O-CH₂-P |

| ~3.8 | multiplet | 2H | P-O-CH |

| ~4.9 | singlet | 2H | N-CH₂-N (Methylene Bridge) |

| ~1.2-1.4 | multiplet | 30H | CH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide complementary information, with the methylene bridge carbon appearing as a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=O (carbonate) |

| ~150-155 | Adenine carbons |

| ~140-145 | Adenine carbons |

| ~115-120 | Adenine carbons |

| ~80-85 | O-CH₂-O |

| ~70-75 | -CH(CH₃)₂ |

| ~65-70 | O-CH₂-P |

| ~40-45 | N-CH₂ |

| ~50-55 | N-CH₂-N (Methylene Bridge) |

| ~20-25 | CH₃ |

Note: These are predicted values based on the analysis of related structures.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the this compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar and high molecular weight compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements.

-

MS Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and elucidate the structure.

Expected Mass Spectrometric Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | ~1051.9 | Protonated molecular ion |

| [M+Na]⁺ | ~1073.9 | Sodiated molecular ion |

Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion is expected to show characteristic fragmentation patterns. A plausible fragmentation pathway is illustrated below.

Caption: A potential fragmentation pathway for the this compound in MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be sufficient for complete structural elucidation on its own, it serves as a valuable complementary technique.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of the dimer is expected to be very similar to that of Tenofovir Disoproxil, with key functional group absorptions as follows:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amine) |

| 2980-2900 | C-H stretching (aliphatic) |

| ~1760 | C=O stretching (carbonate) |

| ~1650 | N-H bending (amine) |

| ~1600 | C=N and C=C stretching (adenine ring) |

| ~1250 | P=O stretching (phosphonate) |

| ~1100 | C-O stretching (ester and ether) |

The subtle differences arising from the methylene bridge may be difficult to discern due to the complexity of the spectrum.

Conclusion

The comprehensive characterization of the this compound is crucial for ensuring the quality and safety of Tenofovir Disoproxil Fumarate. This technical guide outlines the key spectroscopic and spectrometric methodologies for its identification and structural elucidation. While publicly available spectral data for this specific dimer is limited, a thorough understanding of the spectroscopic properties of the parent drug and related impurities allows for the prediction of its characteristic spectral features. The application of high-resolution NMR and MS techniques, in particular, provides the most definitive means of identifying and quantifying this impurity.

References

-

Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

-

PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. [Link]

-

ResearchGate. (2015). Characterization of Tenofovir Disoproxil Fumarate and Its Behavior under Heating. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

RSC Publishing. (2015). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [Link]

Sources

Tenofovir Disoproxil Dimer: A Comprehensive Technical Guide on a Critical Pharmaceutical Impurity

Executive Summary

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, and ensuring its purity is paramount to patient safety and therapeutic efficacy. This in-depth technical guide focuses on a critical process-related impurity and potential degradant: the Tenofovir Disoproxil Dimer. We will dissect its chemical nature, explore its formation pathways, detail robust analytical methodologies for its detection and quantification, and outline comprehensive control strategies. This guide is designed to provide drug development professionals with the expertise to manage this impurity effectively, ensuring the quality and safety of TDF products.

The Challenge of Impurity Profiling in TDF

Tenofovir Disoproxil Fumarate, a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is susceptible to impurity formation due to its chemical structure. The control of these impurities is not merely a matter of regulatory compliance with guidelines such as those from the International Council for Harmonisation (ICH), but a fundamental aspect of ensuring drug safety and stability. The this compound is a notable impurity that requires careful consideration throughout the drug development lifecycle.

Chemical Identity of the Dimer

The this compound is scientifically known by several names, including its IUPAC name: 5-[[(1R)-2-[6-[[[[9-[(2R)-2,11-Dimethyl-5-[[[(1-methylethoxy)carbonyl]oxy] methoxy]-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid 1,9-bis(1-methylethyl) ester 5-oxide.[1][2][3][4] It is also commonly referred to as Tenofovir Disoproxil Fumarate Impurity J.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1093279-76-5 |

| Molecular Formula | C₃₉H₆₀N₁₀O₂₀P₂ |

| Molecular Weight | 1050.9 g/mol |

Source: PubChem CID 58850801

Caption: A simplified diagram illustrating the dimeric nature of the impurity.

Formation Pathways: A Dual Origin

The presence of the this compound in the final drug substance can be attributed to two primary sources: as a byproduct of the synthesis process and as a degradation product.

Synthetic Byproduct

The synthesis of Tenofovir Disoproxil Fumarate typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate (CMIC).[5] During this process, side reactions can lead to the formation of the dimer.

Caption: The formation of the dimer as a byproduct during TDF synthesis.

The likely mechanism involves the reaction of a partially esterified tenofovir intermediate with another molecule of tenofovir or a similar intermediate, especially under conditions where the stoichiometry of the reactants is not precisely controlled. Patents describing the synthesis of TDF and its impurities allude to the formation of such dimeric structures through side reactions.[5][6][7][8]

Degradation Product

Forced degradation studies have demonstrated that Tenofovir Disoproxil Fumarate is susceptible to degradation under various stress conditions, including acid and alkaline hydrolysis, oxidation, and thermal stress.[9][10][11][12] The ester linkages in the disoproxil groups are particularly labile.[11] The formation of the dimer as a degradant could be initiated by the hydrolysis of one of the disoproxil moieties, followed by a condensation reaction with another TDF molecule. One patent suggests that the presence of moisture can lead to the generation of formaldehyde, which can then react with the N-amine group of TDF to form a dimer.[13]

Analytical Detection and Quantification

A robust and validated analytical method is essential for the accurate detection and quantification of the this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of TDF and its impurities.

Table 2: Typical HPLC Method Parameters for TDF Impurity Profiling

| Parameter | Typical Conditions | Rationale for Dimer Separation |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides the necessary hydrophobicity to retain and separate the relatively non-polar dimer from the main TDF peak and more polar degradants. |

| Mobile Phase A | Aqueous buffer (e.g., ammonium formate, pH 3.9) | Controls the ionization state of the analytes to ensure consistent retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds. A gradient elution is typically required to resolve all impurities. |

| Detection | UV at approximately 260 nm | The purine ring in the tenofovir moiety provides strong UV absorbance at this wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between resolution and run time. |

This is a generalized method; specific method parameters may vary.

Method Validation

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Toxicological Significance and Regulatory Control

While the general toxicity of Tenofovir Disoproxil Fumarate has been studied, specific toxicological data for the this compound is not extensively available in the public domain.[1][2] According to ICH guidelines, impurities present at levels above 0.1% are generally considered potentially toxic and require identification and quantification.[14]

Regulatory bodies like the FDA provide guidance on establishing acceptance criteria for impurities.[15] For unidentified impurities, a lower threshold for reporting and identification is typically required. The control of the this compound is therefore managed through a combination of:

-

Process Optimization: Minimizing its formation during synthesis by controlling reaction conditions and stoichiometry.

-

Purification: Implementing effective purification steps in the manufacturing process to remove the impurity.

-

Specification Setting: Establishing an appropriate limit for the dimer in the final drug substance based on batch data, stability studies, and any available toxicological information.

Caption: A flowchart outlining the strategy for controlling the this compound.

Conclusion

The this compound is a critical impurity in the manufacturing of Tenofovir Disoproxil Fumarate, arising from both synthetic and degradation pathways. A thorough understanding of its formation, coupled with robust analytical methods and a comprehensive control strategy, is essential for ensuring the quality, safety, and efficacy of this vital antiretroviral medication. Continuous monitoring and process optimization are key to minimizing the presence of this and other impurities in the final drug product.

References

- Google Patents. (n.d.). A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity.

-

Patsnap. (n.d.). Synthesis method of tenofovir disoproxil fumarate dimer impurity. Eureka. Retrieved from [Link]

- Gouda, A. A., et al. (2014). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation.

- Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 1-4.

-

Semantic Scholar. (n.d.). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Retrieved from [Link]

-

TSI Journals. (n.d.). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Retrieved from [Link]

-

PubMed. (n.d.). Identification, synthesis and characterization of new impurities in tenofovir. Retrieved from [Link]

- Google Patents. (n.d.). WO 2014/035064 A1.

- Google Patents. (n.d.). US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.

-

PubMed. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Retrieved from [Link]

-

PaperPlayer. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Retrieved from [Link]

-

MDPI. (n.d.). Toxicity of the Antiretrovirals Tenofovir Disoproxil Fumarate, Lamivudine, and Dolutegravir on Cyanobacterium Microcystis novacekii. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicological evaluation of antiretroviral Tenofovir Disoproxil Fumarate on the mollusk Biomphalaria glabrata and its hemocytes. Retrieved from [Link]

-

WHO. (2023). TENOFOVIR DISOPROXIL FUMARATE Draft proposal for revision for The International Pharmacopoeia. Retrieved from [Link]

-

PubMed. (2023). Toxicological evaluation of antiretroviral Tenofovir Disoproxil Fumarate on the mollusk Biomphalaria glabrata and its hemocytes. Retrieved from [Link]

-

NIH. (n.d.). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Retrieved from [Link]

-

PubMed. (2015). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Retrieved from [Link]

-

FDA. (2023). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tenofovir Disoproxil-impurities. Retrieved from [Link]

-

WHO. (2022). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]

-

ResearchGate. (n.d.). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate. Retrieved from [Link]

- Google Patents. (n.d.). CN106699813A - Preparation process of tenofovir disoproxil fumarate impurities.

- Google Patents. (n.d.). US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof.

-

SynZeal. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023). Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof - Google Patents [patents.google.com]

- 4. This compound | 1093279-76-5 | SynZeal [synzeal.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN106749409A - A kind of synthetic method of tenofovir disoproxil fumarate dimer impurity - Google Patents [patents.google.com]

- 7. Synthesis method of tenofovir disoproxil fumarate dimer impurity - Eureka | Patsnap [eureka.patsnap.com]

- 8. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 9. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajprd.com [ajprd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. fda.gov [fda.gov]

A Technical Guide to Tenofovir Disoproxil Dimer: Discovery, Synthesis, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, a prodrug of tenofovir designed to enhance oral bioavailability.[1][2][3] The complex synthesis and inherent stability characteristics of the TDF molecule can lead to the formation of various process-related impurities and degradation products. Among these, the Tenofovir Disoproxil Dimer stands out as a critical impurity that requires strict control to ensure the safety and efficacy of the final drug product. This guide provides an in-depth examination of the this compound, from its historical context within the development of TDF to the modern analytical strategies employed for its control. We will explore the mechanisms of its formation, detailed synthetic pathways, and validated analytical protocols, offering a comprehensive resource for professionals in pharmaceutical development and quality control.

Introduction: The Genesis of Tenofovir and the Rise of a Dimeric Impurity

The story of the this compound is intrinsically linked to the development of Tenofovir itself. Tenofovir, an acyclic nucleoside phosphonate, demonstrated potent activity against HIV reverse transcriptase.[1][2] However, its ionic phosphonate group limited its oral bioavailability. The breakthrough came from Gilead Sciences with the development of Tenofovir Disoproxil, a bis(isopropyloxycarbonyloxymethyl) ester prodrug.[1][3][4] This modification masked the phosphonate charges, significantly improving cell penetration and oral absorption.[3] TDF was first approved by the U.S. Food and Drug Administration (FDA) in 2001 for treating HIV infections.[4][5]

During the extensive process chemistry required to manufacture TDF at a commercial scale, various impurities were identified.[1][6] Regulatory bodies like the ICH mandate the identification and quantification of any impurity present at levels above 0.1%, as they can be potentially toxic or affect the drug's efficacy.[1] The this compound is one such process-related impurity that arises from the inherent reactivity of the TDF molecule and its intermediates.[][8]

Historical Context and Discovery of the Dimer

The development of TDF was a significant milestone in HIV treatment, but it also presented manufacturing challenges. The synthesis involves multiple steps and reactive reagents, creating a landscape where side reactions can occur.[6][9] The formation of dimeric and other multimeric impurities was observed during process development and stability studies.[6][][10]

The primary mechanism for the formation of the this compound involves formaldehyde, which can be generated from the hydrolysis of the disoproxil moiety.[8][10] This formaldehyde can then react with the N6-amino group of the adenine base on two separate tenofovir disoproxil molecules, linking them together via a methylene bridge.[10] The presence of water is a critical factor in this process, enhancing the formation of N-hydroxymethylated intermediates that lead to the dimer.[6]

The discovery and subsequent characterization of this dimer were driven by the stringent requirements of pharmaceutical quality control. Advanced analytical techniques were necessary to isolate and elucidate the structure of this and other related substances.[1][11]

The Broader Context: TDF and TAF

Gilead later developed Tenofovir Alafenamide (TAF), a different prodrug with an improved safety profile, particularly concerning renal and bone toxicity.[4] The development and patenting strategies around TDF and TAF have been subjects of considerable discussion and legal challenges.[12][13][14][15] Understanding the impurity profile of TDF, including the dimer, was a critical part of ensuring the quality and safety of this widely used medication throughout its lifecycle.

Chemical Properties and Structure

The this compound is a complex molecule formed from two units of tenofovir disoproxil linked together. Its official IUPAC name is [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate.[16]

| Property | Tenofovir Disoproxil (Monomer) | This compound |

| Molecular Formula | C₁₉H₃₀N₅O₁₀P | C₃₉H₆₀N₁₀O₂₀P₂ |

| Molecular Weight | 519.4 g/mol | 1050.9 g/mol [16][17] |

| CAS Number | 201341-05-1[3] | 1093279-76-5[16][17] |

| Appearance | White to off-white crystalline powder | Typically an oil or amorphous solid[10] |

Synthesis and Mechanism of Formation

The formation of the this compound is a critical consideration in the manufacturing process of TDF. Understanding its synthetic pathway is key to controlling its presence in the final active pharmaceutical ingredient (API).

Proposed Mechanism of Dimer Formation

The most cited mechanism involves the hydrolysis of the tenofovir disoproxil free base, which generates formaldehyde as a byproduct.[8][10] This highly reactive formaldehyde then acts as a linking agent.

-

Hydrolysis: The ester moieties of tenofovir disoproxil can hydrolyze, particularly in the presence of moisture, to yield a monoester, formaldehyde, and isopropyl carbonate.[10]

-

Intermediate Formation: The generated formaldehyde reacts with the primary amine (N6) on the adenine ring of a tenofovir disoproxil molecule to form a reactive methanolamine intermediate.[10]

-

Dimerization: This intermediate can then react with a second molecule of tenofovir disoproxil to form the dimer, linked by a methylene bridge between the N6 amino groups.[10]

A patent describing a synthesis method for the dimer impurity confirms a pathway involving paraformaldehyde and an acid reagent reacting with tenofovir, followed by esterification to yield the final dimer.[18][19]